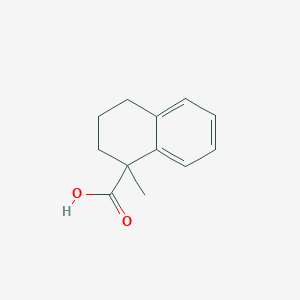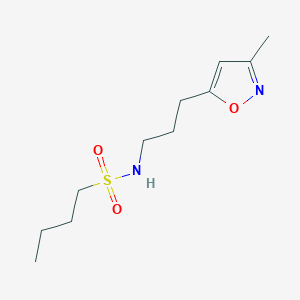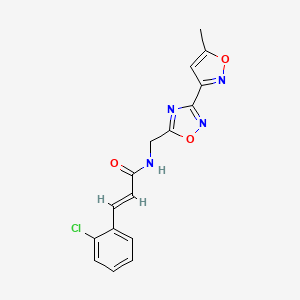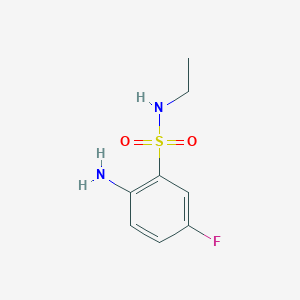
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-bromo-2-(((2-hydroxyphenyl)imino)methyl)-6-methoxyphenol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Nonlinear Optical Technologies
A study has investigated a series of donor-π-acceptor type compounds derived from this compound for potential applications in nonlinear optical (NLO) technologies . The optimized structures and electronic properties of these compounds suggest their suitability for optoelectronic applications due to their high hyperpolarizability and NLO-related properties, which are critical for frequency shifting, optical modulation, optic switching, and other emerging technologies in communication and signal processing.
Urease Inhibition for Pharmaceutical Development
The compound has been used to synthesize a Schiff base ligand, which was then complexed with copper (II) to create a potent urease inhibitor . This complex showed significant urease inhibitory activity, which is promising for the development of new pharmaceutical agents. The study highlights the potential of this compound in creating bioactive molecules that can serve as therapeutic agents.
Sensing Properties for Iodide Detection
Research has been conducted on the optical, electrochemical, and sensing properties of this compound for the detection of iodide ions . The compound demonstrated high sensitivity and selectivity for iodide ions, which is crucial for environmental monitoring and medical diagnostics. The development of an electrochemical sensor based on this compound could lead to a simple, low-cost method for iodide anion determination.
Organotin(IV) Complexes with Anticancer Properties
Organotin(IV) complexes with this compound have been synthesized and studied for their spectral and thermal properties . These complexes have shown potential applications as anticancer, antifouling, bactericidal, and antiviral agents. The versatility of this compound in forming complexes with organotin(IV) opens up possibilities for its use in various biomedical applications.
Metal Ion Detection in Biological Systems
Schiff bases derived from this compound have been synthesized and screened for the detection of biologically important metal ions . The ability to detect and interact with metal ions is significant for understanding and manipulating biological processes, which can lead to advancements in biochemistry and molecular biology.
Catalysis and Enzymatic Reactions
The Schiff base ligands and their metal complexes, derived from this compound, have been extensively studied for their role in catalysis and enzymatic reactions . These studies contribute to the field of coordination chemistry and have implications for industrial catalysis and the design of enzyme mimetics.
Mecanismo De Acción
Target of Action
It’s known that schiff base complexes, like this compound, play a significant role in coordination chemistry related to catalysis and enzymatic reactions . They are often involved in interactions with transition metal complexes .
Mode of Action
The compound, being a Schiff base, adopts an E configuration about the azomethine C–N double bond . The two benzene rings and azomethine group are practically coplanar, as a result of intramolecular hydrogen bonds involving the hydroxy O atom and azomethine N atom
Biochemical Pathways
Schiff bases are known to be effective as stereospecific catalysts for oxidation, reduction, hydrolysis, and other transformations of organic and inorganic chemistry .
Result of Action
It has been used in the development of an electrochemical sensor for the detection of iodide anions . The complexation ability of the compound with various anions was explored, showing high sensibility for the detection of I− .
Propiedades
IUPAC Name |
4-bromo-2-[(2-hydroxyphenyl)iminomethyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO3/c1-19-13-7-10(15)6-9(14(13)18)8-16-11-4-2-3-5-12(11)17/h2-8,17-18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEZZOHHRFIFHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=NC2=CC=CC=C2O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,3-dimethylphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2872195.png)
![N-[2-[(6-methylsulfanyl-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide](/img/structure/B2872196.png)
![4-[1-(3,6-Dichloropyridine-2-carbonyl)piperidine-4-carbonyl]phenol](/img/structure/B2872197.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2872199.png)
![1-Benzothiophen-2-yl-(3-fluoro-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2872202.png)
![N-[(2-chlorophenyl)(3-methoxyphenyl)methyl]but-2-ynamide](/img/structure/B2872204.png)



![N-[4-Methyl-3-(3-methylbutoxy)phenyl]prop-2-enamide](/img/structure/B2872214.png)
